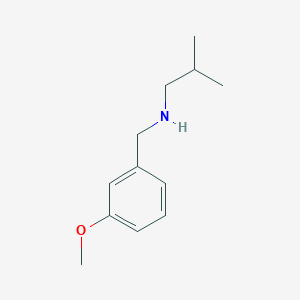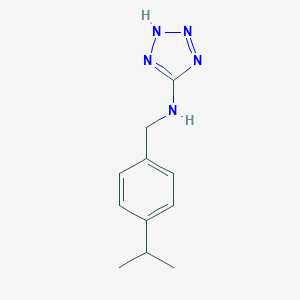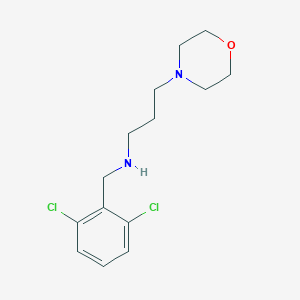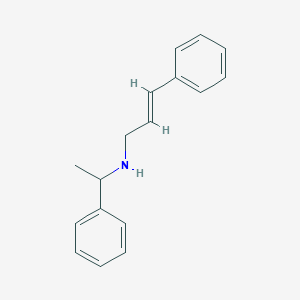
N-(3-methoxybenzyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxybenzyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxybenzyl group attached to a 2-methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(3-methoxybenzyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxybenzyl)-2-methylpropan-2-amine: Similar structure but with a different substitution pattern on the amine group.
N-(3-methoxybenzyl)-2-ethylpropan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
N-(3-methoxybenzyl)-2-methylbutan-1-amine: Similar structure but with a longer carbon chain.
Uniqueness
N-(3-methoxybenzyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry, where its specific interactions and reactivity can be leveraged for desired outcomes.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)8-13-9-11-5-4-6-12(7-11)14-3/h4-7,10,13H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWWWWWQNTUHPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1-phenyl-1H-benzimidazole](/img/structure/B496117.png)
![5-methyl-4-[(4-methylbenzyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B496120.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B496124.png)
![2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B496125.png)
![3-[(4-chlorophenyl)methylamino]benzoic Acid](/img/structure/B496126.png)

![2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B496128.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B496131.png)
![2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide](/img/structure/B496132.png)
![2-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B496133.png)
![2-{2-Chloro-4-[(cyclopentylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B496134.png)
![N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B496136.png)

